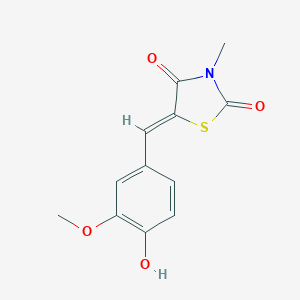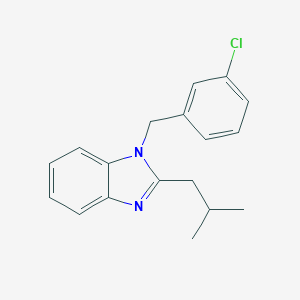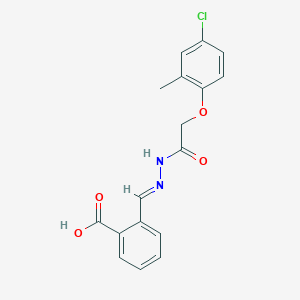
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as HMTD, is a molecule that has gained significant attention in recent years due to its potential therapeutic properties. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects. HMTD has been found to exhibit a range of pharmacological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to exhibit several biochemical and physiological effects. It has been reported to reduce oxidative stress, improve insulin sensitivity, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is its ability to modulate multiple signaling pathways, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione research. One area of interest is its potential as an anti-cancer agent. Several studies have reported its ability to inhibit the growth of cancer cells, making it a promising candidate for further investigation. Another area of interest is its potential as an anti-inflammatory agent. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
合成法
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
科学的研究の応用
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Several studies have reported its ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models.
特性
分子式 |
C12H11NO4S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(15)10(18-12(13)16)6-7-3-4-8(14)9(5-7)17-2/h3-6,14H,1-2H3/b10-6- |
InChIキー |
PRJSZWLTFWQSPL-POHAHGRESA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
正規SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)

![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
